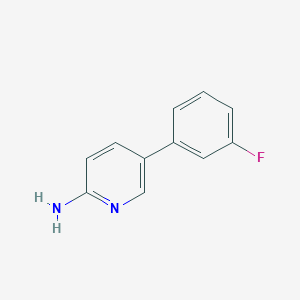

5-(3-Fluorophenyl)pyridin-2-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(3-fluorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-10-3-1-2-8(6-10)9-4-5-11(13)14-7-9/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNYVLPUTIYSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602410 | |

| Record name | 5-(3-Fluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866620-27-1 | |

| Record name | 5-(3-Fluorophenyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866620-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Fluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Fluorophenyl Pyridin 2 Amine and Analogous Structures

Strategies for Pyridine (B92270) Core Construction

The formation of the substituted pyridine ring is a critical step, and various synthetic strategies have been developed to achieve this with efficiency and regioselectivity. These methods often rely on transition metal catalysis or classical condensation and cyclization reactions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions are powerful tools for forming the carbon-carbon and carbon-nitrogen bonds essential for constructing the 5-(3-Fluorophenyl)pyridin-2-amine framework. Palladium-catalyzed processes are particularly prominent in this field.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for the formation of C-N bonds. wiley.comnih.gov This methodology is instrumental in synthesizing arylamines from aryl halides and amines. wiley.com In the context of this compound, this reaction could be envisioned as the coupling of a 5-(3-Fluorophenyl)halopyridine with an ammonia (B1221849) surrogate or a protected amine, or conversely, the coupling of a 5-halopyridin-2-amine with a (3-fluorophenyl)metal reagent.

The success of these reactions is highly dependent on the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. rsc.org Catalyst systems based on ligands like BrettPhos and RuPhos have demonstrated broad scope and high efficiency, often allowing for reactions with low catalyst loadings and short reaction times. rsc.org These advanced catalytic systems can be robust enough to be set up outside of a glovebox, enhancing their practical utility. rsc.org The continual development of new ligands and palladium precatalysts has expanded the application of this reaction to include complex and functionalized substrates, making it a vital tool in the synthesis of pharmaceutical compounds. nih.govacs.org

Table 1: Examples of Buchwald-Hartwig Amination for Arylamine Synthesis

| Aryl Halide | Amine | Catalyst System (Exemplary) | Key Feature | Reference |

|---|---|---|---|---|

| Aryl/Heteroaryl Halides | Primary/Secondary Amines | Pd2(dba)3 / BrettPhos or RuPhos | Broad scope for functionalized partners, robust reaction setup. | rsc.org |

| Aryl Chlorides | Various Amines (incl. N-methylaniline) | Pd(OAc)2 / Ylide-substituted phosphine (L1) | High activity at room temperature, full conversion in short times. | wiley.com |

| Bis-aryl bromides | Primary Alkylamines | Pd-based catalyst | One-pot synthesis of tricyclic structures, microwave irradiation improves yield. | nih.gov |

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile methods for forming C(sp²)–C(sp²) bonds, making it ideal for introducing the 3-fluorophenyl group onto the pyridine ring. cdnsciencepub.comyoutube.com The typical approach involves the reaction of a halopyridine, such as 5-bromo-2-aminopyridine, with a (3-fluorophenyl)boronic acid or its corresponding boronic ester. nih.gov

The reaction is catalyzed by a palladium complex, often Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like potassium carbonate or potassium phosphate (B84403). cdnsciencepub.comnih.gov The choice of solvent, base, and ligand can significantly impact the reaction's efficiency and yield. cdnsciencepub.comnih.gov Research has shown that highly active catalysts composed of palladium and dialkylbiphenylphosphino ligands can efficiently couple challenging substrates, including aminoheteroaryl halides, without the need to protect the amino group, which can otherwise inhibit the catalyst. organic-chemistry.org This methodology is scalable and widely used in industrial processes due to its high efficiency and selectivity.

Table 2: Suzuki Coupling for the Synthesis of 5-Arylpyridine Derivatives

| Pyridine Substrate | Boronic Acid/Ester | Catalyst/Base System | Product Type | Reference |

|---|---|---|---|---|

| 5-bromo-2-aminopyridine | phenylboronic acid | Pd(PPh₃)₄ / Base | 5-phenylpyridin-2-amine | |

| 5-bromo-2-methylpyridin-3-amine (B1289001) | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-aryl-2-methylpyridin-3-amine | nih.gov |

| amino-2-chloropyridine | Arylboronic acids | Pd / dialkylbiphenylphosphino ligand | Amino-arylpyridines | organic-chemistry.org |

| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ / Base | 2-arylpyridines | cdnsciencepub.com |

Cascade and Cyclization Reactions

Building the pyridine ring from acyclic precursors through cascade or cyclization reactions offers an alternative and powerful route to highly substituted pyridines. ccspublishing.org.cn These methods often involve the condensation of smaller building blocks to construct the heterocyclic core.

One approach involves the cascade nucleophilic addition of activated acetonitriles or ketones to 1,2,3-triazines, providing convenient access to a range of highly substituted pyridines. ccspublishing.org.cn Another established method is the Hantzsch pyridine synthesis, a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia, which, after an oxidation step, yields pyridine derivatives. chemtube3d.com

Intramolecular cyclization is also a key strategy. For instance, N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides can undergo intramolecular cyclization in basic media to form 3-substituted pyridin-2(1H)-ones, which can serve as precursors to aminopyridines. researchgate.net Similarly, 2-aminopyridine (B139424) derivatives can be prepared through the cyclization of open-chain nitrile precursors with nitrogen-containing compounds. google.com A novel ring-opening and closing cascade (ROCC) mechanism has been developed for the synthesis of 2,5-disubstituted pyridines from isoxazole (B147169) precursors. researchgate.net

Table 3: Examples of Cascade and Cyclization Reactions for Pyridine Synthesis

| Reaction Type | Key Precursors | Product | Key Feature | Reference |

|---|---|---|---|---|

| Cascade Nucleophilic Addition | 1,2,3-triazines, activated acetonitriles/ketones | Highly substituted pyridines | Divergent synthesis from available reagents. | ccspublishing.org.cn |

| Intramolecular Cyclization | N-(1-methyl-3-oxobut-1-en-1-yl)acetamides | Pyridin-2(1H)-ones | Base-mediated ring closure. | researchgate.net |

| Cyclization | Open-chain nitrile precursor, nitrogen compound | 2-aminopyridine derivatives | Direct formation of the aminopyridine structure. | google.com |

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 eq.), ammonia | Pyridine-3,5-dicarboxylates | Classic multi-component reaction. | chemtube3d.com |

Base-Promoted Synthetic Pathways

Base-promoted reactions provide metal-free alternatives for the synthesis of the pyridine core. These methods often proceed through direct C-H functionalization or by facilitating condensation and cyclization reactions. A notable example is the reaction of 1-arylethylamines with ynones, which, under basic conditions, yields polysubstituted pyridines through a direct β-C(sp³)-H functionalization of an enaminone intermediate. organic-chemistry.org This approach is lauded for its high regioselectivity and efficiency. organic-chemistry.org

In a different strategy, the treatment of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides with a base can induce a cyclization to form pyridin-2(1H)-ones. researchgate.net These pyridones are valuable intermediates that can be further converted to the target aminopyridines. Such base-promoted pathways are attractive for their operational simplicity and avoidance of potentially toxic and expensive metal catalysts.

Functionalization and Derivatization Approaches

This strategy involves starting with a pre-formed pyridine or aminopyridine ring and introducing the required functional groups in subsequent steps. For the synthesis of this compound, this could involve introducing the amino group onto a 5-(3-fluorophenyl)pyridine scaffold or, more commonly, arylating a 5-halo-2-aminopyridine.

The Suzuki coupling, as detailed in section 2.1.1.2, is a prime example of a functionalization approach, where a C-C bond is formed to attach the 3-fluorophenyl group to a pyridine ring. nih.gov Similarly, the Buchwald-Hartwig amination (section 2.1.1.1) can be used to install the amino group onto a suitable 2-halopyridine derivative. wiley.comrsc.org

Other derivatization reactions can be used to modify the aminopyridine scaffold. For example, 2-aminopyridines can react with α-bromoketones under different conditions to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines, demonstrating how the reaction pathway can be tuned to create diverse structures from a common starting material. rsc.org The synthesis of 3-amino-5-fluoropyridine (B1296810) has been reported starting from 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid, involving hydrogenation to remove the chloro groups and a subsequent Curtius rearrangement or similar transformation to install the amino group. guidechem.com These functionalization and derivatization tactics provide a modular and flexible approach to synthesizing complex pyridine derivatives.

Introduction of Substituted Phenyl Moieties

The formation of a C-C bond between a pyridine core and a phenyl group is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method. nih.gov This reaction is valued for its tolerance of a wide array of functional groups and generally high yields. nih.gov

The typical Suzuki-Miyaura approach involves the reaction of a halogenated pyridine, such as 5-bromo- or 5-chloropyridin-2-amine, with a corresponding arylboronic acid, in this case, (3-fluorophenyl)boronic acid. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. nih.govnih.gov

Research has demonstrated the successful synthesis of various 5-aryl-2-methylpyridin-3-amine derivatives using 5-bromo-2-methylpyridin-3-amine and a series of arylboronic acids with tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate as the base. nih.gov Similarly, ligand-free Suzuki reactions have been developed for coupling arylboronic acids with chloropyridines in aqueous media, which is an environmentally benign approach. nih.gov For instance, the coupling of 2,3,5-trichloropyridine (B95902) with various arylboronic acids has been achieved using palladium(II) acetate (B1210297) in a water/DMF solvent system. nih.gov

Highly active and stable palladium-phosphine catalysts have been developed that are effective for the Suzuki-Miyaura coupling of challenging substrates like aminoheteroaryl halides. organic-chemistry.org These advanced catalyst systems, often employing bulky, electron-rich phosphine ligands, can overcome the catalyst inhibition sometimes caused by the basic aminopyridine functionality, leading to high yields even with sterically demanding or electron-deficient partners. organic-chemistry.org One study reported an 82% yield for the coupling of 2,6-dimethylphenylboronic acid with 5-amino-2-chloropyridine, showcasing the efficacy of these modern catalysts. organic-chemistry.org

Table 1: Selected Suzuki-Miyaura Coupling Reactions for Arylpyridine Synthesis

| Pyridine Substrate | Boronic Acid/Ester | Catalyst | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh3)4 | K3PO4 | - | Moderate to good | nih.gov |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)2 (Ligand-free) | Na2CO3 | H2O/DMF, 60°C, 12h | Good | nih.gov |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd-dialkylbiphenylphosphino complex | - | - | 82% | organic-chemistry.org |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl2 | - | 65-100°C | 5-89% | claremont.edu |

Amine Derivatization Reactions

The amino group on the pyridine ring is a key site for structural modification to generate diverse analogs. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, which is instrumental in synthesizing aryl amines from aryl halides. wikipedia.orgacsgcipr.org This reaction has significantly expanded the possibilities for C-N bond formation, often replacing harsher, traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org

The reaction typically involves an aryl halide or sulfonate, an amine, a palladium catalyst (often a Pd(0) or Pd(II) source), a phosphine or carbene ligand, and a strong base like sodium tert-butoxide. acsgcipr.orgresearchgate.net Several generations of catalyst systems have been developed, allowing for the coupling of virtually any amine with a wide range of aryl partners under increasingly mild conditions. wikipedia.org For instance, a practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing an efficient route to various aminopyridines. nih.gov The use of bidentate phosphine ligands, such as BINAP and DPPF, represented a significant advancement, enabling the efficient coupling of primary amines. wikipedia.org

While often used to construct the primary aminopyridine, this methodology can also be applied to further derivatize the amino group, for example, through N-arylation with a different aryl halide. This allows for the synthesis of diarylamine structures.

Beyond N-arylation, the amine group can undergo a variety of other transformations. Acylation reactions with acyl chlorides or anhydrides can produce the corresponding amides. For example, the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide from 5-bromo-2-methylpyridin-3-amine is a key step in certain multi-step synthetic sequences. nih.gov

Microwave-Assisted Synthesis Enhancements

The application of microwave irradiation has emerged as a significant enhancement for the synthesis of heterocyclic compounds, including pyridine derivatives. beilstein-journals.org Microwave-assisted organic synthesis (MAOS) often leads to dramatic reductions in reaction times, increased product yields, and sometimes improved product purity compared to conventional heating methods. beilstein-journals.orgrsc.org

In the context of synthesizing structures analogous to this compound, microwave heating can accelerate key steps like the Suzuki coupling or the Buchwald-Hartwig amination. For example, studies on the synthesis of 2-anilinopyrimidines via nucleophilic aromatic substitution showed that microwave conditions were significantly more efficient than conventional heating. rsc.org Similarly, microwave assistance has been used to rapidly and efficiently prepare 5-aminopyrazol-4-yl ketones through a multi-step sequence involving a heterocyclocondensation. nih.gov

One study highlighted that using microwave heating increased the yield of a particular reaction from 49% to 82% while reducing the reaction time from 24 hours to just 50 minutes. beilstein-journals.org Another report detailed the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives, underscoring the efficiency of this technology. nih.gov These enhancements are attributed to the rapid, uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products. beilstein-journals.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantage of Microwave | Reference |

|---|---|---|---|---|

| Azepinone Synthesis | 24 hours, 49% yield | 50 minutes, 82% yield | Drastic reduction in reaction time and side products | beilstein-journals.org |

| Pyrrolidinyl Spirooxindole Synthesis | 18 hours, 69% yield | 12 minutes, 84% yield | Reduced reaction time, enhanced yield | beilstein-journals.org |

| 2-Anilinopyrimidine Synthesis | Longer reaction times | Shorter reaction times, efficient | Demonstrated efficacy over conventional heating | rsc.org |

Multi-Step Synthesis Processes

The construction of a specifically substituted molecule like this compound typically involves a multi-step synthetic sequence. The exact route can be designed based on the availability of starting materials and the desired efficiency of each step.

A plausible and common strategy begins with a readily available, appropriately substituted pyridine ring. For example, one could start with 2-aminopyridine. The synthesis might proceed as follows:

Halogenation: Introduction of a halogen, typically bromine or iodine, at the 5-position of the pyridine ring. This is a crucial step to install a handle for the subsequent cross-coupling reaction. For instance, 2-aminopyridine can be brominated to yield 2-amino-5-bromopyridine.

Suzuki-Miyaura Coupling: The 2-amino-5-halopyridine is then coupled with (3-fluorophenyl)boronic acid. As discussed in section 2.2.1, this palladium-catalyzed reaction forms the key C-C bond to yield the final target molecule, this compound.

An alternative multi-step process could involve forming the pyridine ring itself from acyclic precursors, a method known as pyridine synthesis. nih.gov For instance, highly substituted amino-nicotinonitriles can be synthesized by reacting ylidenemalononitriles with amines. nih.gov Another approach involves the reaction of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers under photoredox conditions, followed by treatment with ammonium (B1175870) acetate to construct the fluoropyridine core. acs.org

Furthermore, a novel synthesis route for 2-amino-5-fluoropyridine, an important intermediate, starts from 2-aminopyridine and proceeds through nitration, amino acetylation, nitro reduction, diazotization, a Schiemann reaction (for fluorination), and finally hydrolysis. researchgate.net This 5-fluorinated intermediate could then be subjected to a Suzuki coupling with a suitable aryl boronic ester at a different position if a handle (like a halogen) is present.

Reactivity and Mechanistic Studies of 5 3 Fluorophenyl Pyridin 2 Amine

Nucleophilic Reactivity of the Amine Functionality

The exocyclic amino group of 5-(3-Fluorophenyl)pyridin-2-amine is a primary site of nucleophilic reactivity. This functionality can readily engage in reactions with a wide range of electrophiles. The lone pair of electrons on the nitrogen atom is available for bond formation, although its nucleophilicity is modulated by the electronic effects of both the pyridine (B92270) ring and the 3-fluorophenyl substituent. The pyridine ring, being an electron-withdrawing heterocycle, tends to decrease the basicity and nucleophilicity of the amino group compared to a simple aniline (B41778). youtube.com Conversely, the endocyclic nitrogen of the pyridine can be protonated or coordinated to a Lewis acid, which can further influence the reactivity of the amino group.

Common reactions involving the amine functionality include N-alkylation, N-acylation, and N-arylation. For instance, the reaction with acyl chlorides or anhydrides would be expected to yield the corresponding amides. The N-arylation of 2-aminopyridine (B139424) derivatives has been successfully achieved using arynes, leading to the formation of N-aryl-2-aminopyridines in good to excellent yields. acs.org This chemoselective reaction highlights the nucleophilic nature of the exocyclic amine over the endocyclic pyridine nitrogen.

Furthermore, the amino group can act as a nucleophile in condensation reactions with carbonyl compounds to form imines, which can serve as intermediates for the synthesis of more complex molecules. The reactivity of the amine is also crucial in transition metal-catalyzed cross-coupling reactions, where it can be a coupling partner.

Cyclization Pathways to Complex Heterocycles

A significant aspect of the reactivity of this compound is its utility as a precursor for the synthesis of fused heterocyclic systems. The presence of the nucleophilic amino group ortho to the pyridine nitrogen allows for annulation reactions to construct bicyclic and polycyclic frameworks. A prominent example is the synthesis of imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry. rsc.org

The general strategy for the synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with an α-haloketone. The reaction proceeds via an initial N-alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular cyclization involving the exocyclic amino group attacking the carbonyl carbon, and subsequent dehydration to afford the aromatic fused heterocycle. royalsocietypublishing.org Various catalysts, including DBU in aqueous ethanol, have been shown to promote this transformation efficiently. royalsocietypublishing.org

Another pathway to fused heterocycles is through multicomponent reactions. For example, the Groebke-Blackburn-Bienaymé process, a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide, provides a sustainable and efficient route to 3-aminoimidazo-fused heterocycles. researchgate.net These reactions showcase the ability of the 2-aminopyridine moiety to participate in complex, one-pot transformations leading to valuable chemical entities.

The table below illustrates representative cyclization reactions of 2-aminopyridine derivatives, which are analogous to the expected reactivity of this compound.

Table 1: Representative Cyclization Reactions of 2-Aminopyridine Derivatives

| 2-Aminopyridine Derivative | Reagents | Product | Reference |

|---|---|---|---|

| 2-Aminopyridine | Phenacyl bromide, DBU | 2-Phenylimidazo[1,2-a]pyridine | royalsocietypublishing.org |

| 2-Amino-5-chloropyridine | Phenacyl bromide, DBU | 6-Chloro-2-phenylimidazo[1,2-a]pyridine | royalsocietypublishing.org |

| 2-Aminopyridine | Benzaldehyde, Tert-butyl isocyanide | 3-Amino-2-phenylimidazo[1,2-a]pyridine derivative | researchgate.net |

| 2-Aminopyridines | Alkyl acrylates | Pyrido[1,2-a]pyrimidinones | acs.org |

Redox Transformations and Stability Investigations

The redox behavior of aminopyridines is influenced by the interplay of the amino group and the pyridine ring. The amino group can be oxidized, although it is generally more resistant to oxidation than the analogous aniline due to the electron-withdrawing nature of the pyridine ring. nih.gov Conversely, the pyridine ring can be reduced, typically under catalytic hydrogenation conditions.

Studies on amine-functionalized osmium complexes have shown that the redox potentials can be systematically tuned by the protonation state of the amine and cyanide ligands. rsc.org While direct redox studies on this compound are not extensively reported, theoretical studies on other pyridine derivatives suggest that electron-donating substituents decrease the cathodic peak potential, while electron-withdrawing groups increase it. mdpi.com The 3-fluorophenyl group would be expected to have a modest electron-withdrawing effect, thus influencing the redox potential of the molecule.

The stability of this compound is generally good under standard laboratory conditions. However, like many amines, it can be susceptible to oxidation over time, especially in the presence of light and air. Its stability in various reaction conditions is crucial for its synthetic utility. For instance, its compatibility with oxidizing agents in palladium-catalyzed reactions has been demonstrated in the synthesis of diaryl ethers, where amine functionalities are tolerated. acs.org

Reaction Kinetics and Pathway Elucidation

The rates of the reactions discussed above, such as nucleophilic substitutions and cyclizations, are highly dependent on several factors. These include the nature of the electrophile, the solvent, the temperature, and the presence of catalysts. For instance, the rate of N-arylation would be influenced by the method of aryne generation. Similarly, the kinetics of imidazo[1,2-a]pyridine (B132010) synthesis are dependent on the concentration of the reactants and the catalyst. royalsocietypublishing.org

Mechanistic elucidation of these reactions often involves a combination of experimental techniques and computational studies. For cyclization reactions, the proposed mechanism typically involves a sequence of nucleophilic attack, cyclization, and elimination/aromatization steps. rsc.orgroyalsocietypublishing.org The regioselectivity of these reactions, particularly in cases where multiple reaction sites are available, is a key aspect of mechanistic investigation. For example, in the reaction of 2-aminopyridines with α-haloketones, the initial attack occurs at the more nucleophilic pyridine nitrogen. royalsocietypublishing.org

The table below summarizes key kinetic parameters for a related aminopyridine, providing a reference for the potential kinetic profile of the title compound.

Table 2: Kinetic Parameters for 4-Aminopyridine

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Terminal Half-life (t½) | 3.6 ± 0.9 hr | Intravenous dosing in healthy subjects | nih.gov |

| Apparent Volume of Distribution (V) | 2.6 ± 0.9 L/kg | Intravenous dosing in healthy subjects | nih.gov |

| Total Serum Clearance | 0.61 ± 0.14 L/hr/kg | Intravenous dosing in healthy subjects | nih.gov |

Advanced Spectroscopic and Computational Characterization of 5 3 Fluorophenyl Pyridin 2 Amine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are instrumental in determining the molecular structure of 5-(3-Fluorophenyl)pyridin-2-amine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with X-ray Diffraction, each offer unique insights into the compound's architecture. uobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of nitrogen atoms within a molecule. researchgate.netmdpi.com For this compound, ¹H and ¹³C NMR data provide characteristic signals that confirm its structure.

¹H NMR: The proton NMR spectrum displays distinct signals for the aromatic protons on both the pyridine (B92270) and the fluorophenyl rings. The chemical shifts and coupling patterns are influenced by the positions of the amino group and the fluorine substituent.

¹³C NMR: The ¹³C NMR spectrum shows resolved peaks for each unique carbon atom in the molecule. The carbon attached to the fluorine atom exhibits a characteristic splitting pattern due to C-F coupling. For instance, in a similar compound, 2-(3-(Trifluoromethyl)phenyl)pyridine, the trifluoromethyl group's carbon appears as a quartet with a coupling constant (J) of 32.6 Hz. rsc.org The chemical shifts of the pyridine ring carbons are influenced by the amino and fluorophenyl substituents.

¹⁵N NMR: While specific ¹⁵N NMR data for this compound is not widely reported, it is a valuable technique for probing the electronic environment of the nitrogen atoms in the pyridine ring and the amino group. The chemical shifts would provide information on hybridization and electron density.

Table 1: Representative NMR Data for Related Phenylpyridine Structures

| Nucleus | Compound | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| ¹³C | 2-(3-(Trifluoromethyl)phenyl)pyridine | 155.8, 149.9, 142.6, 137.0, 130.7 (q, J = 32.6 Hz), 127.1, 125.6 (q, J = 3.7 Hz), 124.2 (q, J = 273.0 Hz), 122.9, 120.8 | CDCl₃ |

| ¹⁹F | 2-(3-(Trifluoromethyl)phenyl)pyridine | -62.6 | CDCl₃ |

This table presents data for a structurally related compound to provide an example of expected NMR characteristics. Data is sourced from reference rsc.org.

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. Primary aromatic amines typically show two N-H stretching bands in the 3500–3300 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration for aromatic amines is usually observed between 1335 and 1250 cm⁻¹. orgchemboulder.com The C-F stretching vibration gives rise to a strong band in the fingerprint region. Other characteristic bands include C-H stretching of the aromatic rings and ring breathing modes. researchgate.net For primary amines, an N-H bending vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.com

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric vibrations of the aromatic rings are often prominent in the Raman spectrum. The combination of both techniques allows for a more complete assignment of the vibrational modes of the molecule. core.ac.uk

Table 2: Characteristic IR Absorption Frequencies for Amines

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Primary Amine) | 3400-3250 (two bands) | Moderate |

| N-H Bend (Primary Amine) | 1650-1580 | Variable |

| C-N Stretch (Aromatic Amine) | 1335-1250 | Strong |

| N-H Wag (Primary/Secondary Amine) | 910-665 | Strong, Broad |

This table summarizes general IR absorption frequencies for amines as described in reference orgchemboulder.com.

Mass Spectrometry (MS) Applications

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, which helps in confirming its elemental composition and structural features. mdpi.com

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy. For example, a related compound, N-(3-fluorophenyl)pyrimidin-2-amine, has a calculated mass of 190.0775 for [M+H]⁺, with a found value of 190.0774, demonstrating the precision of this technique. rsc.org

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aromatic amines include the loss of small molecules like HCN. The presence of the fluorophenyl group will also lead to characteristic fragments. Alpha-cleavage is a common fragmentation pattern for amines, which can help in identifying the structure of different isomers. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions of the aromatic rings and n-π* transitions involving the nitrogen lone pairs. The position and intensity of these bands are influenced by the substituents and the conjugation within the molecule. For instance, pyridine-based coumarin (B35378) derivatives exhibit absorption maxima that are dependent on the substitution pattern. researchgate.net

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing a deeper understanding of the molecular properties of this compound. researchgate.netnih.gov

Geometry Optimization: DFT calculations can be used to predict the most stable three-dimensional structure of the molecule. These calculations can provide optimized bond lengths and angles that can be compared with experimental data from X-ray diffraction.

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies of the molecule, which can then be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. core.ac.uk

NMR Chemical Shifts: Computational methods can also be used to predict NMR chemical shifts. These predicted values, when compared with experimental data, can help in the assignment of signals and provide a more detailed understanding of the electronic structure. nih.gov

Electronic Properties: DFT can be used to calculate various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and electronic transition energies, which can be correlated with UV-Vis spectra. core.ac.uk

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for optimizing molecular geometries and predicting vibrational frequencies. For this compound, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311+G(d,p) to achieve a balance between accuracy and computational cost.

Table 1: Representative Calculated Geometric Parameters for this compound (Illustrative) Note: The following data is illustrative of the parameters that would be obtained from a DFT calculation, as specific published data for this compound is not available.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (Pyridine Ring) | Average C-C bond distance in the pyridine ring | ~ 1.39 Å |

| C-N (Pyridine Ring) | Average C-N bond distance in the pyridine ring | ~ 1.37 Å |

| C-C (Phenyl Ring) | Average C-C bond distance in the phenyl ring | ~ 1.40 Å |

| C-F | Carbon-Fluorine bond distance | ~ 1.35 Å |

| C-N (Inter-ring) | Bond distance between the two rings | ~ 1.47 Å |

| **Bond Angles (°) ** | ||

| C-N-C (Pyridine) | Angle within the pyridine ring | ~ 117° |

| C-C-F (Phenyl) | Angle involving the fluorine substituent | ~ 118° |

| Dihedral Angle (°) | ||

| C-C-C-N | Torsion angle between the phenyl and pyridine rings | ~ 30-45° |

Quantum Chemical Descriptors and Analysis

From the results of DFT calculations, a variety of quantum chemical descriptors can be derived to predict the global reactivity and stability of the molecule. These descriptors provide quantitative measures of the molecule's electronic properties. Studies on similar heterocyclic compounds often employ these descriptors to understand their chemical behavior. Current time information in Edmonton, CA.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Table 2: Illustrative Quantum Chemical Descriptors for this compound Note: This table illustrates the type of data generated from quantum chemical analysis. Specific values for the target compound are not available in the reviewed literature.

| Descriptor | Formula | Significance | Illustrative Value |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Predicts electron-donating ability | 6.0 - 7.0 eV |

| Electron Affinity (A) | A ≈ -ELUMO | Predicts electron-accepting ability | 1.0 - 2.0 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures electron-attracting power | 3.5 - 4.5 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | Indicates stability and reactivity | 2.0 - 3.0 eV |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness | 0.15 - 0.25 eV⁻¹ |

| Dipole Moment (μ) | - | Overall molecular polarity | 2.0 - 3.5 D |

Conformational Analysis through Computational Methods

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. For this compound, a key conformational feature is the rotation around the single bond connecting the phenyl and pyridine rings. Computational methods can be used to perform a conformational analysis by systematically rotating this bond and calculating the energy of each resulting conformer. This generates a potential energy surface that identifies the most stable (lowest energy) conformations and the energy barriers between them. Such an analysis would reveal whether the molecule prefers a planar or a twisted arrangement and the energetic cost of moving between these states.

Frontier Molecular Orbitals (FMOs) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the electron donor. The energy of the HOMO is related to the ionization potential and represents the molecule's capacity to donate electrons in a reaction.

LUMO: This orbital acts as the electron acceptor. The energy of the LUMO is related to the electron affinity and indicates the molecule's ability to accept electrons.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more prone to electronic excitation and reaction. For this compound, the HOMO would likely be distributed across the electron-rich pyridine and amine portions, while the LUMO would be located over the π-system of both rings. Current time information in Edmonton, CA.

Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to show different potential values.

Red regions (negative potential) indicate areas of high electron density, such as around the nitrogen atom of the pyridine ring and the amine group, which are susceptible to electrophilic attack.

Blue regions (positive potential) indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack.

Green regions represent areas of neutral potential.

The Average Local Ionization Energy (ALIE) surface provides information about the energy required to remove an electron from any point on the molecule's surface. Regions with low ALIE values indicate the sites that are most easily ionized, corresponding to the most reactive sites for electrophilic attack. For this compound, the MEP and ALIE surfaces would highlight the reactive centers and provide a visual guide to its intermolecular interactions.

Theoretical Spectral Correlation

Computational chemistry can predict various types of spectra, including infrared (IR), Raman, and UV-Visible. By performing DFT calculations, the vibrational frequencies of this compound can be computed. These theoretical frequencies can then be compared with experimental IR and Raman spectra. A strong correlation between the calculated and experimental spectra helps to validate the computed molecular structure and provides a detailed assignment of the vibrational modes to specific bond stretches, bends, and torsions within the molecule. Current time information in Edmonton, CA. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the molecule's UV-Visible absorption spectrum.

Applications and Emerging Research Directions

Medicinal Chemistry Applications

The strategic incorporation of a fluorine atom and the inherent properties of the aminopyridine structure make 5-(3-Fluorophenyl)pyridin-2-amine a valuable building block in the synthesis of new drugs. Its utility spans from creating vast libraries of compounds for screening to developing targeted therapies for specific diseases.

Role as a Chemical Scaffold in Drug Design and Discovery

The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. acs.org The 2-aminopyridine (B139424) portion of this compound, in particular, serves as a versatile anchor for building a diverse range of molecular architectures. acs.org This scaffold allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. The presence of the fluorophenyl group further enhances its utility, offering a point for creating analogs with modified electronic and lipophilic characteristics. The synthesis of derivatives often involves leveraging the reactivity of the amino group and the potential for cross-coupling reactions on the pyridine and phenyl rings. acs.org

Exploration in Enzyme Inhibition Studies

Derivatives of aminopyridines are actively being investigated as inhibitors of various enzymes, which are key targets in many diseases. For instance, compounds incorporating the aminopyridine scaffold have been explored as inhibitors of checkpoint kinase 1 (CHK1), a crucial enzyme in the cell cycle and a target for cancer therapy. nih.govacs.org The general structure of this compound provides a foundation for designing molecules that can fit into the active sites of such kinases. While specific inhibitory data for this compound against a wide range of enzymes is still an area of active research, the broader class of fluorinated aminopyridine derivatives shows significant promise. For example, a novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles were developed as potent and selective CHK1 inhibitors. nih.gov

Table 1: Examples of Enzyme Inhibition by Aminopyridine Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

| 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | CHK1 | Varies | nih.gov |

| 5-Fluoro-N-(pyridin-2-yl)pyridin-2-amine derivatives | CDK9 Kinase | Not specified | google.com |

| Pyridine-quinoline hybrids | PIM-1 Kinase | Not specified | nih.gov |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Pharmacokinetic Modulation through Fluorine Incorporation

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacokinetic properties. nih.gov Fluorine's high electronegativity and small size can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. nih.gov In the context of this compound, the fluorine atom can block sites of metabolism, leading to a longer half-life and improved bioavailability. nih.gov Studies on other fluorinated aminopyridines have shown that fluorination can lead to better pharmacological profiles compared to their non-fluorinated counterparts. nih.gov The pharmacokinetic properties of aminopyridines, such as 4-aminopyridine, have been studied, providing a basis for understanding how modifications like fluorination can impact their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Development of Novel Biologically Active Compounds

The this compound scaffold serves as a starting point for the synthesis of a wide array of novel compounds with diverse biological activities. The reactivity of the amino group allows for the straightforward formation of amides, ureas, and sulfonamides, while the aromatic rings can be functionalized through various cross-coupling reactions. acs.org This synthetic versatility has been exploited to create libraries of new chemical entities for high-throughput screening. For example, novel 3-pyridinecarbonitriles with amino acid functions have been synthesized from 2-bromo-3-pyridinecarbonitriles, demonstrating the potential to create hybrid molecules with unique properties. nih.gov The development of such novel compounds is a key strategy in the ongoing search for new and more effective medicines.

Potential in Anticancer Agent Research

The pyridine nucleus is a common feature in many anticancer agents. nih.gov Derivatives of this compound are being investigated for their potential as cancer therapeutics. The rationale behind this research lies in the ability of pyridine-containing compounds to inhibit various cellular processes crucial for cancer cell growth and survival, such as kinase signaling pathways and cell cycle progression. nih.govnih.gov For instance, pyrimidine (B1678525) derivatives incorporating a fluorobenzyl group have shown cytotoxic activity against various cancer cell lines. nih.gov While specific data for this compound is emerging, the broader class of related compounds has shown promising results.

Table 2: Anticancer Activity of Related Fluorinated Pyridine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Pyrimidine-5-carbonitrile derivative 4e | Colo 205 | 1.66 | nih.gov |

| Pyrimidine-5-carbonitrile derivative 4f | Colo 205 | 1.83 | nih.gov |

| N-benzyl pyrimidine derivative 2a | Various | 5 - 26 | nih.gov |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Antibacterial and Antitubercular Activity Investigations

The search for new antibacterial and antitubercular agents is a critical area of research due to the rise of drug-resistant pathogens. Pyridine derivatives have historically been a source of antimicrobial compounds. nih.gov The incorporation of a fluorine atom, as seen in this compound, is a known strategy to enhance the potency and spectrum of activity of antibacterial agents. nih.gov

Research has shown that fluorinated chalcones and their corresponding 2-aminopyridine-3-carbonitrile derivatives exhibit promising antitubercular activity. nih.govplos.orgplos.org These findings suggest that the this compound scaffold could be a valuable starting point for the development of new treatments for tuberculosis and other bacterial infections. nih.govbenthamscience.com Some synthesized pyridine derivatives have demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Research as Antifibrotic Agents

While direct research specifically identifying this compound as an antifibrotic agent is not extensively documented in the provided search results, the broader class of aminopyridine derivatives is under investigation for various therapeutic applications. The structural motifs present in this compound are common in molecules designed to interact with biological targets implicated in fibrotic diseases. Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, and compounds that can modulate the signaling pathways involved in this process are of significant interest. The development of antifibrotic agents often involves the design of molecules that can inhibit key enzymes such as kinases or block receptor-ligand interactions that promote fibroblast proliferation and activation. The pyridine and fluorophenyl groups of this compound provide a framework that can be chemically modified to optimize interactions with such targets.

Organic Synthesis Applications

The utility of aminopyridine derivatives as intermediates in the synthesis of complex natural product analogs is a well-established strategy in organic chemistry. Although the direct application of this compound in the synthesis of Himbacine analogs is not explicitly detailed, the structural components of this compound are relevant to the construction of such intricate molecular architectures. Himbacine is a potent muscarinic receptor antagonist with a complex polycyclic structure. The synthesis of its analogs often requires versatile building blocks that can be elaborated into the final complex structure. Aminopyridines can serve as key precursors for constructing nitrogen-containing heterocyclic cores, which are prevalent in many biologically active alkaloids. The fluorophenyl group can be used to probe electronic and steric effects on biological activity or to introduce a site for further chemical modification.

The creation of libraries of novel heterocyclic compounds is a cornerstone of modern drug discovery. nih.govbeilstein-journals.org this compound is a valuable scaffold for generating such libraries due to the reactivity of its amino group and the potential for functionalization of both the pyridine and phenyl rings. nih.govbeilstein-journals.org The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents, thereby creating a diverse set of derivatives. beilstein-journals.orgmdpi.com The pyridine ring itself can undergo various transformations, and the fluorine atom on the phenyl ring can influence the molecule's electronic properties and metabolic stability. mdpi.com

For instance, the reaction of 2-aminopyridines with functionalized maleimides can lead to the selective formation of either ring-fused pyridines or N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, depending on the electronic nature of the substituents on the pyridine ring. beilstein-journals.org This demonstrates how a single starting material can be used to generate structurally distinct heterocyclic systems. The development of such libraries allows for the high-throughput screening of compounds against various biological targets to identify new lead structures for drug development. nih.govbeilstein-journals.org

Structure-Activity Relationship (SAR) Studies and Rational Design

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For aminopyridine-based molecules, SAR studies often focus on understanding how modifications to different parts of the molecule affect its potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov Key design principles for developing bioactive analogs from a scaffold like this compound include:

Modification of the Amino Group: The 2-amino group is a key site for interaction with biological targets and can be modified to explore different hydrogen bonding patterns and steric interactions. nih.gov However, in some cases, replacement or significant substitution of this group can lead to a loss of activity. nih.gov

Substitution on the Pyridine Ring: The electronic and steric properties of the pyridine ring can be fine-tuned by introducing various substituents. For example, the position and nature of substituents can significantly impact the inhibitory activity of pyrazolopyridinyl pyrimidine derivatives. nih.gov

A systematic approach to SAR involves making discrete changes to the molecule and assessing the impact on its biological activity. This iterative process allows for the rational design of more potent and selective analogs. researchgate.net

The design and optimization of ligands based on the this compound scaffold involve a combination of synthetic chemistry and computational modeling. The goal is to develop molecules that bind to a specific biological target with high affinity and selectivity.

Ligand Design Strategies:

Scaffold Hopping: Replacing the central pyridine core with other heterocyclic systems, such as pyrazine, can lead to novel series of compounds with improved properties. nih.gov

Bioisosteric Replacement: The substitution of certain functional groups with others that have similar physical or chemical properties can be used to improve potency or pharmacokinetic profiles. For example, exploring different halogen atoms in place of fluorine on the phenyl ring.

Fragment-Based Design: The aminopyridine and fluorophenyl fragments can be considered as starting points to build more complex molecules with desired biological activities.

Optimization Strategies:

Introduction of Specific Functional Groups: The incorporation of groups like trifluoromethyl can enhance lipophilicity and metabolic stability.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a bioactive conformation, potentially increasing affinity for the target.

Molecular Docking: Computational tools can be used to predict the binding mode of analogs within the active site of a target protein, guiding the design of new derivatives with improved interactions. nih.gov

Through these iterative cycles of design, synthesis, and biological evaluation, the this compound scaffold can be optimized to yield potent and selective ligands for a variety of biological targets.

常见问题

Q. What synthetic routes are commonly employed to prepare 5-(3-Fluorophenyl)pyridin-2-amine?

The synthesis typically involves nucleophilic substitution on fluorinated pyridine precursors. For example, pentafluoropyridine derivatives can react with ammonia or amine nucleophiles to introduce the amino group. Subsequent functionalization, such as Suzuki-Miyaura coupling, may be used to attach the 3-fluorophenyl moiety. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-substitution and ensure regioselectivity . Nitro intermediates (e.g., 6-nitro-3-pyridyl derivatives) are also reduced catalytically (e.g., H₂/Pd-C) to yield the amine group, as seen in analogous compounds .

Q. How is the structure of this compound confirmed experimentally?

High-resolution ¹H NMR (600 MHz, DMSO-d₆ or CDCl₃) is used to verify substituent positions and coupling patterns. For example, aromatic protons adjacent to fluorine atoms exhibit distinct splitting due to J-coupling. LCMS (ESI) confirms molecular weight (e.g., [M+H]⁺ peaks), while ¹³C NMR and 19F NMR provide additional structural validation. Cross-referencing with synthetic intermediates (e.g., nitro precursors) helps resolve ambiguities .

Q. What safety precautions are critical when handling this compound?

Standard laboratory safety protocols for fluorinated amines apply: use gloves, goggles, and a fume hood. Avoid inhalation or skin contact, as fluorinated aromatic amines may exhibit toxicity. Storage should be in airtight containers under inert gas (N₂ or Ar) to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized for introducing the 3-fluorophenyl group to pyridin-2-amine derivatives?

Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization (e.g., XPhos) to enhance turnover.

- Base choice : K₂CO₃ or Cs₂CO₃ in aqueous/THF mixtures to stabilize intermediates.

- Temperature control : 80–100°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) removes residual palladium and unreacted boronic acids. Reaction progress should be monitored via TLC or HPLC .

Q. What strategies resolve contradictions in NMR data for fluorinated pyridin-2-amine derivatives?

Discrepancies often arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃), dynamic exchange processes, or impurities. Strategies include:

- Variable-temperature NMR to identify rotamers or tautomers.

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- Isotopic labeling (e.g., 15N) to track nitrogen environments.

- Computational modeling (DFT) to predict chemical shifts and validate assignments .

Q. How do substituent effects (e.g., fluorine position) influence the compound’s reactivity and biological activity?

Fluorine’s electron-withdrawing nature alters the pyridine ring’s electronic profile, affecting nucleophilic aromatic substitution rates. For instance, meta-fluorine (3-position) may sterically hinder ortho-substitution. In biological contexts, fluorine enhances metabolic stability and binding affinity to target proteins (e.g., kinases or GPCRs). Comparative studies with analogues (e.g., 4-fluorophenyl derivatives) can quantify these effects .

Q. What computational methods predict the regioselectivity of electrophilic attacks on this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular Electrostatic Potential (MEP) maps visualize electron-rich regions prone to electrophilic attack. Solvent effects are incorporated via implicit models (e.g., PCM). Validation involves comparing predicted reactivities with experimental halogenation or nitration outcomes .

Methodological Tables

Q. Table 1. Key Analytical Data for this compound

Q. Table 2. Optimization of Suzuki-Miyaura Coupling

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | 85% yield vs. 60% with Pd(OAc)₂ |

| Base | K₂CO₃ (2 equiv) | Higher solubility vs. Na₂CO₃ |

| Solvent | DME/H₂O (4:1) | Improved phase separation |

| Temperature | 85°C, 12 h | Balances rate and side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。